7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride
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Overview
Description
7-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is a chemical compound belonging to the class of benzodiazepines Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride typically involves the reaction of 2-aminobenzophenone with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the benzodiazepine core. The final product is obtained by treating the crude benzodiazepine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzodiazepine core is valuable in the development of new pharmaceuticals and research chemicals.
Biology: In biological research, 7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is used to study the effects of benzodiazepines on the central nervous system. It serves as a tool to investigate the mechanisms of action of these drugs and their potential therapeutic applications.
Medicine: Medically, this compound has been explored for its anxiolytic and sedative properties. It is used in preclinical studies to evaluate its efficacy and safety as a potential treatment for anxiety disorders and insomnia.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its structural similarity to other benzodiazepines makes it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By enhancing the effect of GABA, it produces a calming effect on the nervous system. The molecular targets include GABA_A receptors, which are responsible for the inhibitory neurotransmission in the central nervous system.
Comparison with Similar Compounds
Diazepam
Alprazolam
Lorazepam
Clonazepam
Uniqueness: 7-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is unique in its structural features, which may confer different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its methyl group at the 7-position may influence its binding affinity and efficacy at GABA receptors.
Properties
CAS No. |
2680536-31-4 |
---|---|
Molecular Formula |
C10H16Cl2N2 |
Molecular Weight |
235.2 |
Purity |
95 |
Origin of Product |
United States |
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